molecular formula C15H20N6OS B11544817 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11544817
M. Wt: 332.4 g/mol
InChI Key: VYILMRFXXFTEDN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with an appropriate aldehyde to form the Schiff base. The final step involves the condensation of the Schiff base with acetohydrazide under controlled conditions .

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like p-toluenesulfonic acid to facilitate the reactions .

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(diethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C15H20N6OS/c1-3-21(4-2)12-7-5-11(6-8-12)10-17-18-13(22)9-14-19-20-15(16)23-14/h5-8,10H,3-4,9H2,1-2H3,(H2,16,20)(H,18,22)/b17-10+

InChI Key

VYILMRFXXFTEDN-LICLKQGHSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N

Origin of Product

United States

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